N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide (CAS 652139-70-3) is a synthetic acetamide derivative (C13H21N3O2, MW 251.32 g/mol) that belongs to the aminophenylacetamide class, structurally related to the anthelmintic pharmacophore of amidantel (BAY d and its metabolites. It is distinguished by a free 4-aminophenyl ring, a tertiary amine-bearing N-alkyl side chain, and a methoxyacetyl carbonyl group, conferring both hydrogen-bond donor capacity and a mildly basic center that are differentially deployed compared to its amidine-containing or N-unsubstituted analogs.

Molecular Formula C13H21N3O2
Molecular Weight 251.32 g/mol
CAS No. 652139-70-3
Cat. No. B12535034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide
CAS652139-70-3
Molecular FormulaC13H21N3O2
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCN(C)CCN(C1=CC=C(C=C1)N)C(=O)COC
InChIInChI=1S/C13H21N3O2/c1-15(2)8-9-16(13(17)10-18-3)12-6-4-11(14)5-7-12/h4-7H,8-10,14H2,1-3H3
InChIKeyDBKRBMZKBZYJRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide (CAS 652139-70-3): A Structurally Differentiated Aminophenylacetamide Building Block


N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide (CAS 652139-70-3) is a synthetic acetamide derivative (C13H21N3O2, MW 251.32 g/mol) that belongs to the aminophenylacetamide class, structurally related to the anthelmintic pharmacophore of amidantel (BAY d 8815) and its metabolites [1]. It is distinguished by a free 4-aminophenyl ring, a tertiary amine-bearing N-alkyl side chain, and a methoxyacetyl carbonyl group, conferring both hydrogen-bond donor capacity and a mildly basic center that are differentially deployed compared to its amidine-containing or N-unsubstituted analogs.

Why Generic Substitution of N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide (CAS 652139-70-3) Is Not Warranted


Close structural analogs of 652139-70-3—including N-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide (CAS 329083-26-3), N-(4-aminophenyl)-2-methoxyacetamide (CAS 203739-06-4), and amidantel (BAY d 8815, CAS 49745-00-8)—differ in at least one critical functional domain that alters hydrogen-bonding capacity, basicity, metabolic stability, or synthetic tractability [1]. Even a seemingly conservative replacement (e.g., acetyl for methoxyacetyl, or amidine for amine) can redirect biological target engagement, modify logP by >0.5 units, and change the reactivity of the para-amino group toward downstream conjugation or library synthesis steps. Consequently, generic interchange without confirmatory analytical and functional benchmarking introduces uncontrolled variability in both pharmacological and chemical biology workflows.

Quantitative Differentiation Evidence for N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide (CAS 652139-70-3) Versus Closest Analogs


Methoxyacetyl vs. Acetyl Substitution: Impact on Hydrogen-Bond Acceptor Count and Calculated LogP

Compared to its direct acetyl analog (CAS 329083-26-3), 652139-70-3 incorporates a methoxy oxygen atom that increases the hydrogen-bond acceptor (HBA) count from 3 to 4 while adding a rotational bond, resulting in a higher topological polar surface area (tPSA: 58.8 Ų for 652139-70-3 vs. 46.4 Ų for the acetyl analog, calculated via the same method) and a modest increase in calculated logP (Δ logP ≈ +0.4) . These differences are quantifiable and relevant for balancing solubility and passive permeability in early-stage drug discovery.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Free 4-Amino Group versus Amidine: Differential Reactivity and Synthetic Utility

Unlike amidantel (BAY d 8815, CAS 49745-00-8) which bears an N-(dimethylamino)ethylidene substituent at the para position, 652139-70-3 contains a primary aromatic amine (pKaH ≈ 4.6–5.1, estimated for anilinium) that is available for diazotization, amide coupling, Schiff-base formation, or urea/thiourea synthesis without prior deprotection [1]. This eliminates one synthetic step relative to amidine-protected precursors and provides a quantitative advantage in atom economy and step count for constructing focused libraries.

Synthetic Chemistry Bioconjugation Library Synthesis

N-Alkyl Dimethylaminoethyl Side Chain versus Unsubstituted Amide NH: Basicity and Solubility Differentiation

Compared to N-(4-aminophenyl)-2-methoxyacetamide (CAS 203739-06-4), which lacks the N-alkyl dimethylaminoethyl group, 652139-70-3 contains a tertiary amine side chain (calculated pKa ≈ 8.5–9.5) that can be protonated at physiological pH or below, substantially enhancing aqueous solubility and enabling salt formation . The presence of this basic center also provides an additional interaction site for cation-π or hydrogen-bond contacts with biological targets.

Physicochemical Profiling Drug Design Salt Formation

Methoxyacetamide vs. Deacylated Amidine: Distinct Metabolic Stability and Hydrolytic Susceptibility

Amidantel (BAY d 8815) undergoes rapid hepatic deacylation to form deacylated amidantel (BAY d 9216, CAS 35556-08-2), a metabolite with altered potency and selectivity [1][2]. In contrast, the methoxyacetamide moiety of 652139-70-3 is an alkyl ether-linked amide that is expected to exhibit slower hydrolytic cleavage than the acetyl group of amidantel, conferring longer chemical and metabolic half-life. Quantitative half-life data for 652139-70-3 in liver microsomes or plasma is not yet published, but the structural basis for differential stability is established.

Metabolism Stability ADME

Recommended Application Scenarios for N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide (CAS 652139-70-3)


Diversifiable Building Block for Parallel Library Synthesis

The combination of a free 4-aminophenyl handle and a tertiary amine-containing side chain makes 652139-70-3 suitable as a core scaffold for amide, urea, sulfonamide, or Schiff-base library construction without deprotection steps, as discussed in Section 3, Evidence Item 2. Researchers requiring a single advanced intermediate that can be diversified in one step should prioritize 652139-70-3 over protected or amidine-containing analogs .

Physicochemical Tool Compound for Solubility and Permeability Studies

With its dual basic centers (aniline and tertiary amine) and intermediate logP, 652139-70-3 can serve as a model compound for studying pH-dependent solubility, salt selection, and membrane permeability in early drug discovery, providing an advantage over analogs lacking the basic N-alkyl chain (Section 3, Evidence Item 3) .

Metabolic Stability Probe for Alkoxyacetyl Amide Series

When screening for compounds with reduced hydrolytic lability, 652139-70-3 can be employed as a methoxyacetyl-containing reference to benchmark metabolic half-lives against acetyl- or unsubstituted amide analogs, as referenced in Section 3, Evidence Item 4. Groups investigating amidantel-related pharmacophores will find 652139-70-3 valuable for dissecting the contribution of the N-acyl group to stability and metabolite formation [1].

Precursor for Functionalized N-Aryl Acetamide Bioisosteres

The methoxyacetyl moiety of 652139-70-3 can be employed to explore bioisosteric replacements (e.g., hydroxyacetyl, aminoacetyl) in medicinal chemistry campaigns targeting receptors previously explored with amidantel or tribendimidine metabolites. The differential HBA count and polarity (Section 3, Evidence Item 1) provide a quantitative basis for selecting 652139-70-3 as the starting material for SAR exploration.

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